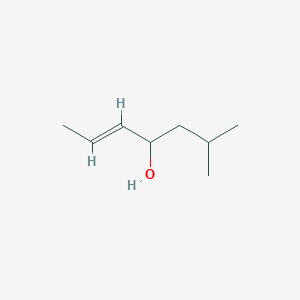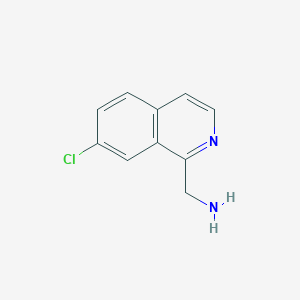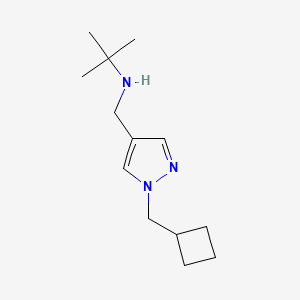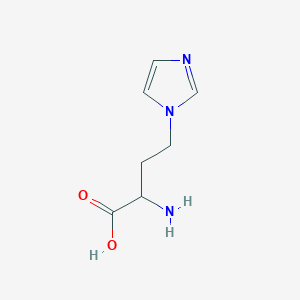![molecular formula C9H12 B13649010 1-Ethynylbicyclo[2.2.1]heptane](/img/structure/B13649010.png)
1-Ethynylbicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynylbicyclo[2.2.1]heptane is an organic compound with the molecular formula C9H12. It features a bicyclic structure with a triple bond at the ethynyl group. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its unique structural properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethynylbicyclo[2.2.1]heptane can be synthesized through various methods. One common approach involves the reaction of cyclopentadiene with acetylene under specific conditions to form the desired bicyclic structure. Another method includes the alkylation of cyclohexane 1,3-diesters with diiodomethane, followed by functionalization via a Minisci-like reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using cyclopentadiene and acetylene. The process is optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethynylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst is often employed.
Substitution: Halogenation agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Halogenated derivatives or other substituted products
Applications De Recherche Scientifique
1-Ethynylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of high-energy density compounds and other specialized materials.
Mécanisme D'action
The mechanism of action of 1-ethynylbicyclo[2.2.1]heptane involves its interaction with various molecular targets. The ethynyl group can participate in reactions that modify the compound’s structure, leading to different biological or chemical effects. The pathways involved often include the formation of intermediates that further react to produce the final products .
Comparaison Avec Des Composés Similaires
Bicyclo[2.2.1]heptane: Shares the same bicyclic structure but lacks the ethynyl group.
Bicyclo[3.1.1]heptane: Another bicyclic compound with a different ring structure.
Bicyclo[2.2.2]octane: Features a larger ring system with similar reactivity.
Uniqueness: 1-Ethynylbicyclo[2.2.1]heptane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to other bicyclic compounds. This makes it valuable in various applications, particularly in organic synthesis and material science .
Propriétés
Formule moléculaire |
C9H12 |
|---|---|
Poids moléculaire |
120.19 g/mol |
Nom IUPAC |
1-ethynylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C9H12/c1-2-9-5-3-8(7-9)4-6-9/h1,8H,3-7H2 |
Clé InChI |
CSDSPOGOUGFTGF-UHFFFAOYSA-N |
SMILES canonique |
C#CC12CCC(C1)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


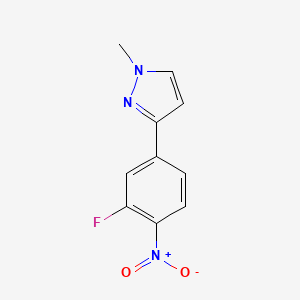
![(2Z)-6-hydroxy-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B13648932.png)
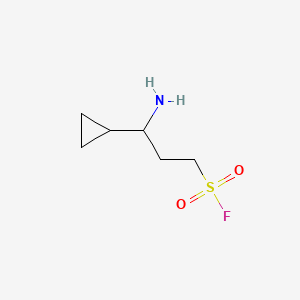
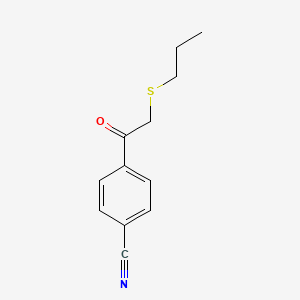
![[8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanamine](/img/structure/B13648975.png)
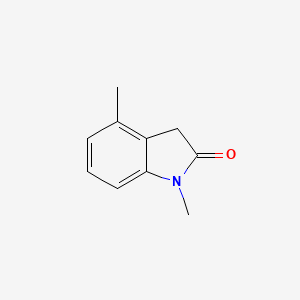
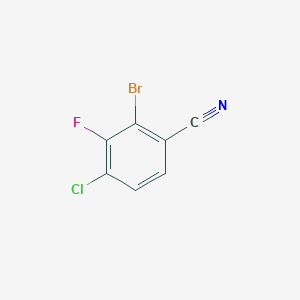
![4-[(3aR,4R,6R,6aR)-6-(6-amino-8-bromopurin-9-yl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-ylmethoxymethyl]benzonitrile](/img/structure/B13648998.png)

![[9,16,21,22-Tetrahydroxy-5-(hydroxymethyl)-13,20,25-trimethyl-4,24-dioxo-3,23-dioxanonacyclo[14.10.1.02,6.02,14.08,13.010,12.017,19.020,27.022,26]heptacosa-1(27),5,25-trien-9-yl]methyl 2-methylbut-2-enoate](/img/structure/B13649005.png)
